Furan, 2-(1-methyl-2-propenyl)-

Description

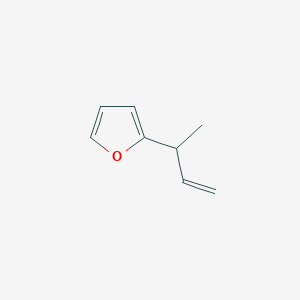

Structure

2D Structure

Properties

CAS No. |

61503-24-0 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2-but-3-en-2-ylfuran |

InChI |

InChI=1S/C8H10O/c1-3-7(2)8-5-4-6-9-8/h3-7H,1H2,2H3 |

InChI Key |

JHVQBMFJIFBHKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1=CC=CO1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Furan, 2 1 Methyl 2 Propenyl

Pericyclic Reactions: Diels-Alder Cycloadditions

The furan (B31954) ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, a class of pericyclic reactions famously known as the Diels-Alder reaction. rsc.org The reactivity of the furan ring in these reactions is significantly influenced by the nature of its substituents.

Site Selectivity in Reactions with Dienophiles

In the context of Furan, 2-(1-methyl-2-propenyl)-, the molecule offers two potential diene systems for cycloaddition: the furan ring itself (intra-annular) and the conjugated system formed by the C2-C3 double bond of the furan and the adjacent double bond of the propenyl side chain (extra-annular). The site of reaction with a given dienophile is a matter of kinetic versus thermodynamic control and is influenced by the nature of the dienophile and the reaction conditions.

Generally, with highly reactive dienophiles, the reaction can proceed via both pathways. However, the presence of an electron-donating group at the 2-position of the furan ring, such as the 1-methyl-2-propenyl group, enhances the electron density of the furan ring, thereby increasing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. rsc.org This would suggest a preference for the intra-annular cycloaddition pathway.

Studies on analogous 2-alkenylfurans have shown that the regioselectivity of the Diels-Alder reaction is highly dependent on the substitution pattern of both the furan and the dienophile. For instance, in reactions of 2-substituted furans with unsymmetrical dienophiles, a mixture of regioisomers is often obtained. masterorganicchemistry.comresearchgate.net The "ortho" and "para" products are typically favored over the "meta" product. masterorganicchemistry.com

| Reactant A (Diene) | Reactant B (Dienophile) | Predominant Cycloaddition Pathway | Notes |

|---|---|---|---|

| Furan, 2-(1-methyl-2-propenyl)- | Maleic Anhydride | Intra-annular (Furan as diene) | Electron-donating substituent at C2 activates the furan ring for cycloaddition. rsc.orgorganicreactions.org |

| Furan, 2-(1-methyl-2-propenyl)- | Acrolein | Mixture of intra- and extra-annular products | Regioselectivity will favor "ortho" and "para" like adducts. masterorganicchemistry.comyoutube.com |

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of Diels-Alder reactions is a well-studied aspect of this powerful carbon-carbon bond-forming reaction. The reaction is stereospecific with respect to the dienophile; a cis-dienophile will yield a cis-adduct, and a trans-dienophile will yield a trans-adduct. youtube.com

Furthermore, the presence of a chiral center in the diene, as is the case with Furan, 2-(1-methyl-2-propenyl)- at the C1 position of the side chain, can induce diastereoselectivity in the cycloaddition. The approach of the dienophile can be directed to one face of the furan ring over the other, leading to a preferential formation of one diastereomer. This facial selectivity is influenced by steric and electronic interactions between the chiral substituent and the approaching dienophile. Studies on Diels-Alder reactions with chiral furans have demonstrated effective chirality transfer. rsc.org

The endo/exo selectivity is another critical stereochemical aspect. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. However, for furan, the exo adduct is often the thermodynamically more stable product and can be the major product, especially at higher temperatures where the reversible nature of the furan Diels-Alder reaction allows for equilibration to the thermodynamic product. rsc.org

Influence of the 1-methyl-2-propenyl Substituent on Reactivity

The 1-methyl-2-propenyl group at the C2 position of the furan ring plays a crucial role in modulating its reactivity in Diels-Alder reactions. As an electron-donating group, it increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. In a normal-electron-demand Diels-Alder reaction, where the furan acts as the diene and reacts with an electron-deficient dienophile, this leads to a smaller HOMO-LUMO energy gap and, consequently, an increased reaction rate. rsc.org

Computational studies on substituted furans have consistently shown that electron-donating groups at the 2-position enhance the reactivity towards dienophiles like maleic anhydride. rsc.org Therefore, Furan, 2-(1-methyl-2-propenyl)- is expected to be more reactive than unsubstituted furan in such cycloadditions.

Electrophilic Aromatic Substitution Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The presence of the electron-donating 1-methyl-2-propenyl group at the C2 position further activates the ring towards electrophilic attack.

In 2-substituted furans, electrophilic substitution preferentially occurs at the C5 position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance than the intermediate formed by attack at other positions. Friedel-Crafts acylation, for instance, is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com Under typical Friedel-Crafts conditions, using an acyl chloride and a Lewis acid catalyst, one would expect the acylation of Furan, 2-(1-methyl-2-propenyl)- to yield the corresponding 5-acyl derivative. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

| Reactant | Reagent | Expected Major Product | Reaction Type |

|---|---|---|---|

| Furan, 2-(1-methyl-2-propenyl)- | Acetyl chloride / AlCl₃ | 1-(5-(1-methyl-2-propenyl)furan-2-yl)ethan-1-one | Friedel-Crafts Acylation wikipedia.orgorganic-chemistry.orgsigmaaldrich.com |

| Furan, 2-(1-methyl-2-propenyl)- | Nitric acid / Acetic anhydride | 2-(1-methyl-2-propenyl)-5-nitrofuran | Nitration masterorganicchemistry.com |

| Furan, 2-(1-methyl-2-propenyl)- | Sulfur trioxide / Pyridine (B92270) | 5-(1-methyl-2-propenyl)furan-2-sulfonic acid | Sulfonation masterorganicchemistry.com |

Transformations of the Propenyl Side Chain

The propenyl side chain of Furan, 2-(1-methyl-2-propenyl)- offers a site for various chemical transformations, particularly selective oxidation reactions.

Selective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond of the propenyl group can be selectively oxidized without affecting the furan ring under appropriate conditions.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the synthesis of epoxides. masterorganicchemistry.comleah4sci.comorgosolver.comyoutube.comlibretexts.org This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. Given the chiral center at the C1 position of the propenyl side chain, the epoxidation is expected to proceed with diastereoselectivity, with the peroxy acid approaching from the less sterically hindered face of the double bond.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, alkaline potassium permanganate (B83412) (KMnO₄) lead to the formation of a syn-diol, where both hydroxyl groups are added to the same face of the double bond. libretexts.orgorganic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water.

The choice of reagent allows for the controlled synthesis of either the syn or anti diastereomer of the corresponding diol.

| Starting Material | Reagent(s) | Expected Major Product | Transformation |

|---|---|---|---|

| Furan, 2-(1-methyl-2-propenyl)- | m-CPBA | 2-(2-(1-methyloxiran-2-yl)ethyl)furan | Epoxidation masterorganicchemistry.comleah4sci.comorgosolver.comyoutube.comlibretexts.org |

| Furan, 2-(1-methyl-2-propenyl)- | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | 1-(Furan-2-yl)butane-2,3-diol (syn-isomer) | Syn-dihydroxylation libretexts.orgorganic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com |

| Furan, 2-(1-methyl-2-propenyl)- | 1. m-CPBA; 2. H₃O⁺ | 1-(Furan-2-yl)butane-2,3-diol (anti-isomer) | Anti-dihydroxylation |

Hydrogenation and Reduction Pathways

The reduction of Furan, 2-(1-methyl-2-propenyl)- can proceed via several pathways, primarily involving the hydrogenation of the furan ring, the carbon-carbon double bond in the side chain, or both. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.

The furan ring's sensitivity to acids and the potential for ring-opening reactions present a challenge in its selective reduction. nih.gov Catalytic hydrogenation is a common method, but the choice of catalyst is critical to steer the reaction toward the desired product. nih.gov For instance, in the hydrogenation of the related compound furfural (B47365), bimetallic catalysts like Ni-Pd have been shown to influence selectivity, with the combination favoring total hydrogenation to tetrahydrofurfuryl alcohol. researchgate.net Copper-based catalysts are also prominent. For example, Cu-Fe-Al systems have been used to hydrogenate furfural to furfuryl alcohol, and at higher temperatures, can facilitate further reaction to 2-methylfuran (B129897) (2-MF). mdpi.com At even higher temperatures (around 220°C), the furan ring of 2-MF can be hydrogenated to 2-methyltetrahydrofuran (B130290) (2-MTHF) or undergo ring-opening to form pentanols. mdpi.com

For Furan, 2-(1-methyl-2-propenyl)-, a similar competition between side-chain hydrogenation, ring hydrogenation, and hydrogenolysis (ring-opening) would be expected.

Selective Alkene Hydrogenation : To selectively reduce the C=C bond of the 1-methyl-2-propenyl group while preserving the furan ring, catalysts that are less active towards furan ring saturation would be preferred. Palladium on carbon (Pd/C) is often selective for alkene hydrogenation, but under harsh conditions, it can also reduce the furan ring. researchgate.net

Selective Furan Ring Hydrogenation : Achieving saturation of the furan ring to form the corresponding tetrahydrofuran (B95107) derivative, while leaving the alkene side chain intact, is challenging. It would require a catalyst that preferentially adsorbs and activates the furan ring over the alkene.

Total Hydrogenation : Using more active catalysts like rhodium or platinum, or applying more forcing conditions (higher pressure and temperature), would likely lead to the reduction of both the furan ring and the alkene side chain, yielding Tetrahydro-2-(1-methylpropyl)furan. researchgate.net

Chemoselective Reduction : Non-catalytic methods can also offer high selectivity. Reagents like 2-phenylbenzimidazoline, an organic hydride donor, have been used for the chemoselective reduction of conjugated double bonds in furan derivatives without affecting the furan ring or other functional groups like nitriles. nih.gov

The choice of solvent also plays a role, with polar solvents sometimes enhancing the adsorption of non-polar reactants and influencing reaction pathways. youtube.com

Table 1: Potential Hydrogenation Products and Typical Catalysts This table is illustrative and based on reactivity principles of analogous furan compounds.

| Starting Material | Target Product | Potential Catalyst System | Selectivity Focus |

| Furan, 2-(1-methyl-2-propenyl)- | Furan, 2-(1-methylpropyl)- | Pd/C (mild conditions), 2-Phenylbenzimidazoline | Alkene Reduction |

| Furan, 2-(1-methyl-2-propenyl)- | Tetrahydrofuran, 2-(1-methyl-2-propenyl)- | Rh/C, Ru/C (controlled conditions) | Furan Ring Saturation |

| Furan, 2-(1-methyl-2-propenyl)- | Tetrahydrofuran, 2-(1-methylpropyl)- | PtO₂, Rh/C (forcing conditions) | Total Hydrogenation |

| Furan, 2-(1-methyl-2-propenyl)- | Pentanols, other acyclic compounds | Cu-based catalysts (high temp.) | Ring Opening (Hydrogenolysis) |

Functional Group Interconversions of the Alkene

The 1-methyl-2-propenyl side chain offers a site for various functional group interconversions, a cornerstone of organic synthesis for creating molecular diversity. numberanalytics.com These reactions can introduce new functionalities by targeting the carbon-carbon double bond, ideally while leaving the furan ring unreacted.

Common interconversions for an alkene include:

Oxidation :

Epoxidation : Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene to an epoxide. This creates a reactive three-membered ring that can be opened by various nucleophiles to introduce diverse functional groups.

Dihydroxylation : The alkene can be converted to a vicinal diol (two adjacent hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). imperial.ac.uk This introduces significant functionality for further synthetic steps.

Ozonolysis : Cleavage of the double bond with ozone (O₃), followed by a workup step, would break the side chain, yielding a furan-2-yl methyl ketone and formaldehyde. This reaction is a powerful tool for cleaving carbon-carbon bonds. fiveable.me

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (like BH₃) followed by oxidation (with H₂O₂ and base) would yield the corresponding alcohol, specifically 3-(furan-2-yl)butan-2-ol.

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond would produce a dihaloalkane derivative.

The furan ring itself is sensitive to strong acids and electrophiles. pharmaguideline.com Therefore, performing these interconversions requires careful selection of reagents and conditions to ensure chemoselectivity, targeting the alkene without promoting polymerization or cleavage of the furan ring. pharmaguideline.com Mild, neutral, or slightly basic conditions are generally preferred.

Radical Reactions and Their Mechanisms

The reactivity of Furan, 2-(1-methyl-2-propenyl)- with atmospheric radicals like hydroxyl (OH) and hydroperoxyl (HO₂) is crucial for understanding its environmental fate and combustion chemistry.

Studies on furan and its alkylated derivatives like 2-methylfuran (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF) provide significant insight into these radical-initiated reactions. nih.govwhiterose.ac.uk The reaction with OH radicals is a primary degradation pathway in the atmosphere and a key initiation step in low-temperature combustion. whiterose.ac.ukacs.org

Two main competing pathways exist:

OH Addition : The OH radical can add to the C=C double bonds of the furan ring. This is the dominant pathway at lower, atmospheric-relevant temperatures. nih.govwhiterose.ac.uk For 2-substituted furans, addition is favored at the C5 position. The resulting adduct is a highly chemically activated radical that can be stabilized or undergo further isomerization, such as ring-opening. acs.org

H-atom Abstraction : The OH radical can abstract a hydrogen atom from the molecule. In Furan, 2-(1-methyl-2-propenyl)-, abstraction can occur from the furan ring or, more readily, from the alkyl side chain. The hydrogens on the carbon adjacent to both the furan ring and the double bond (the allylic/benzylic-type position) are particularly susceptible to abstraction. This pathway becomes increasingly important at higher, combustion-relevant temperatures (>900 K). whiterose.ac.ukresearchgate.net

The kinetics of these reactions for furan, 2-MF, and 2,5-DMF show a negative temperature dependence over ranges relevant to atmospheric chemistry, which is characteristic of a dominant addition mechanism. nih.govwhiterose.ac.uk Information regarding the specific reactions with hydroperoxyl (HO₂) radicals is less prevalent in the literature, but they are expected to play a significant role in the subsequent reactions of the initially formed radical adducts, leading to the formation of peroxy radicals in the presence of atmospheric oxygen. acs.orgresearchgate.net

Detailed chemical kinetic mechanisms are computational models that describe the complex network of reactions occurring during processes like combustion or atmospheric oxidation. For furanic compounds, these mechanisms can involve hundreds of chemical species and thousands of elementary reactions. elsevierpure.com

Insights from kinetic modeling of 2-methylfuran (2-MF) are instructive:

High-Temperature Regime : At high temperatures (e.g., 890-1388 K), H-abstraction reactions dominate the consumption of the fuel. elsevierpure.com The rate coefficients for the reaction of OH with furan, 2-MF, and 2,5-DMF have been measured in shock tubes to provide critical data for these models. elsevierpure.com

Low-Temperature Regime : At lower temperatures, OH-addition pathways are more significant. whiterose.ac.uk The resulting adducts can react with O₂ to form peroxy radicals, initiating a complex chain of reactions characteristic of low-temperature combustion.

Reaction Pathways : For 2-MF, reaction flux analyses show that H-abstraction from the methyl group is a key initiation step at high temperatures. H-atom addition to the ring is also important, leading to intermediates that can decompose into smaller species like furan and a methyl radical, or vinyl ketene (B1206846) and a methyl radical.

For Furan, 2-(1-methyl-2-propenyl)-, a kinetic model would need to account for the additional reaction channels offered by the more complex side chain, including the formation of resonance-stabilized radicals from H-abstraction at the allylic position. The development and validation of such a mechanism would rely on experimental data from shock tubes, flow reactors, and flames.

Table 2: Arrhenius Parameters for OH Radical Reactions with Furans Data from high-temperature shock tube experiments for analogous compounds.

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (kJ mol⁻¹) | Temperature Range (K) | Reference |

| OH + Furan | 7.83 x 10² | 3 | -15.5 | 924 - 1388 | elsevierpure.com |

| OH + 2-Methylfuran | 8.85 x 10¹³ | 0 | 19.0 | 890 - 1333 | elsevierpure.com |

| OH + 2,5-Dimethylfuran | 1.03 x 10¹⁴ | 0 | 17.7 | 915 - 1278 | elsevierpure.com |

Photochemical Reactivity and Isomerization Processes

The absorption of UV light can promote Furan, 2-(1-methyl-2-propenyl)- to electronically excited states, leading to various photochemical reactions and isomerizations.

The photochemistry of organic molecules is dictated by the behavior of their singlet (S₁) and triplet (T₁) excited states. msu.edu For furan derivatives, both states are mechanistically accessible and lead to different products. netsci-journal.comacs.org

Singlet Excited State (S₁) : Direct irradiation of a furan derivative populates the S₁ state. acs.org This state can undergo several processes:

Fluorescence : Radiative decay back to the ground state (S₀).

Internal Conversion : Non-radiative decay to S₀.

Intersystem Crossing (ISC) : Conversion to the triplet state (T₁). msu.edu

Isomerization : A key pathway for furans from the S₁ state is the formation of a "Dewar furan," a strained bicyclic valence isomer. This intermediate is often unstable and can rearrange to form isomerized furan products. netsci-journal.comacs.org

Triplet Excited State (T₁) : The T₁ state can be populated via intersystem crossing from S₁ or by using a triplet sensitizer. acs.org The triplet state of furans is thought to behave like a diradical and has distinct reaction pathways:

Phosphorescence : Slow radiative decay to S₀.

Bond Cleavage : The T₁ state can evolve through the cleavage of an oxygen-alpha carbon (O-Cα) bond, forming a biradical intermediate. acs.org This biradical can then rearrange to form cyclopropenyl derivatives or other decomposition products. netsci-journal.comnih.gov For example, theoretical studies on 2-methylfuran show its T₁ state can lead to dissociation into 3-methylcyclopropene (B13435246) and carbon monoxide. nih.gov

For Furan, 2-(1-methyl-2-propenyl)-, direct irradiation could lead to isomerization of the furan ring via a Dewar furan intermediate or E/Z isomerization of the alkene side chain. Sensitized irradiation would favor triplet-mediated pathways, potentially leading to O-C₂ bond cleavage and subsequent rearrangement or fragmentation. The presence of the alkene side chain also opens up the possibility of intramolecular photochemical reactions, such as [2+2] cycloadditions, if the geometry is favorable.

Advanced Spectroscopic and Analytical Characterization of Furan, 2 1 Methyl 2 Propenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Furan (B31954), 2-(1-methyl-2-propenyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of Furan, 2-(1-methyl-2-propenyl)- provides detailed information about the number of different types of protons and their connectivity. Predicted ¹H NMR spectral data, often generated using software like ChemDraw, offers a close approximation of experimental values. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The furan ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C5 position (H-5) is anticipated to be the most downfield of the furan protons due to its proximity to the oxygen atom and the alkyl substituent. The protons at C3 (H-3) and C4 (H-4) would appear further upfield, with their signals split into doublets of doublets due to coupling with each other and with the H-5 proton.

The side chain protons exhibit characteristic signals. The methine proton (H-1') directly attached to the furan ring would appear as a multiplet due to coupling with the adjacent methyl and vinyl protons. The methyl group protons (H-1' CH₃) would present as a doublet, being split by the methine proton. The terminal vinyl protons (H-2') would show complex splitting patterns, appearing as a multiplet.

Predicted ¹H NMR Data for Furan, 2-(1-methyl-2-propenyl)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.35 | dd | J = 1.9, 0.9 |

| H-3 | ~6.20 | dd | J = 3.2, 0.9 |

| H-4 | ~6.30 | dd | J = 3.2, 1.9 |

| H-1' | ~3.50 | m | - |

| H-1' CH₃ | ~1.30 | d | J = 7.0 |

| H-2' | ~5.00-5.20 | m | - |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The furan ring carbons are expected to resonate in the downfield region, typically between 100 and 150 ppm. The carbon atom at the C2 position, bearing the substituent, and the C5 carbon are the most downfield. The C3 and C4 carbons appear at higher field strengths.

For the side chain, the methine carbon (C-1') and the vinyl carbons (C-2') will appear in the alkene region of the spectrum, while the methyl carbon will be found in the upfield aliphatic region. Predicted ¹³C NMR data can be obtained from databases or calculated using specialized software.

Predicted ¹³C NMR Data for Furan, 2-(1-methyl-2-propenyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-5 | ~142 |

| C-3 | ~105 |

| C-4 | ~110 |

| C-1' | ~35 |

| C-1' CH₃ | ~20 |

| C-2' | ~140 |

Note: The data in this table is predicted and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule. walisongo.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For Furan, 2-(1-methyl-2-propenyl)-, a COSY spectrum would show correlations between the furan ring protons (H-3, H-4, and H-5). It would also confirm the connectivity within the side chain, showing cross-peaks between the methine proton (H-1') and the adjacent methyl protons (H-1' CH₃), as well as between the methine proton and the vinyl protons (H-2'). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms. youtube.com This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the C-5 carbon would show a cross-peak with the H-5 proton. Similarly, the methyl carbon signal would correlate with the methyl proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds (²J and ³J couplings). youtube.com This technique is crucial for piecing together the molecular skeleton. Key HMBC correlations for Furan, 2-(1-methyl-2-propenyl)- would include:

A correlation between the C-2 carbon of the furan ring and the methine proton (H-1') of the side chain, confirming the point of attachment.

Correlations within the side chain, for example, between the vinyl carbons and the methyl protons.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a volatile compound like Furan, 2-(1-methyl-2-propenyl)-, GC-MS is an ideal method for its identification in complex mixtures. The gas chromatogram would show a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column.

The mass spectrum of Furan, 2-(1-methyl-2-propenyl)- (C₈H₁₀O, molecular weight: 122.16 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern would be characteristic of 2-alkylfurans. libretexts.orglibretexts.org Common fragmentation pathways would likely involve:

Benzylic-type cleavage: Cleavage of the bond between the furan ring and the side chain is a common fragmentation pathway for alkyl-substituted aromatic compounds. This would result in the formation of a stable furfuryl-type cation.

Loss of a methyl group: Fragmentation could occur with the loss of a methyl radical (•CH₃) from the side chain, leading to a fragment ion at m/z 107.

Rearrangements and further fragmentation: The furan ring itself can undergo fragmentation, leading to smaller characteristic ions.

Plausible Mass Spectral Fragmentation Data for Furan, 2-(1-methyl-2-propenyl)-

| m/z | Possible Fragment |

|---|---|

| 122 | [M]⁺ |

| 107 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 81 | [C₅H₅O]⁺ |

Note: This data represents a plausible fragmentation pattern and may differ from the experimental spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy, typically to four or more decimal places. nih.govyoutube.commdpi.com This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

For Furan, 2-(1-methyl-2-propenyl)-, the molecular formula is C₈H₁₀O. The calculated exact mass for the molecular ion [M]⁺ is 122.0732 u. HRMS analysis would confirm this exact mass, distinguishing it from other compounds that have the same nominal mass of 122 but a different elemental composition (e.g., C₉H₁₄, exact mass 122.1096 u). This high level of mass accuracy provides unambiguous confirmation of the compound's elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in Furan, 2-(1-methyl-2-propenyl)- are the furan ring, the alkene C=C double bond of the propenyl group, and the C-H bonds of the alkyl and vinyl moieties. The furan ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the furan ring are typically observed in the region of 3100-3150 cm⁻¹. The C=C stretching vibrations of the furan ring usually appear as a series of bands in the 1500-1650 cm⁻¹ range. Another significant band for the furan ring is the C-O-C stretching vibration, which is typically found in the 1000-1300 cm⁻¹ region. udayton.edu

The 1-methyl-2-propenyl substituent introduces additional characteristic absorption bands. The C=C stretching vibration of the propenyl group is expected to appear around 1640-1680 cm⁻¹. The C-H stretching vibrations of the methyl group and the aliphatic C-H bonds will be observed in the 2850-3000 cm⁻¹ range. Furthermore, C-H bending vibrations for the methyl and methylene (B1212753) groups will be present in the 1375-1470 cm⁻¹ region.

A summary of the expected IR absorption bands for Furan, 2-(1-methyl-2-propenyl)- is presented in the table below, based on data from related compounds. nist.govudayton.edunist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan Ring | =C-H Stretch | 3100 - 3150 |

| Furan Ring | C=C Stretch | 1500 - 1650 |

| Furan Ring | C-O-C Stretch | 1000 - 1300 |

| Propenyl Group | =C-H Stretch | 3020 - 3080 |

| Propenyl Group | C=C Stretch | 1640 - 1680 |

| Methyl/Alkyl | C-H Stretch | 2850 - 3000 |

| Methyl/Methylene | C-H Bend | 1375 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. The furan ring in Furan, 2-(1-methyl-2-propenyl)- acts as a chromophore. The electronic transitions in furan and its simple alkyl derivatives typically result in absorption bands in the ultraviolet region.

For 2-methylfuran (B129897), a representative related compound, a UV absorption maximum (λmax) is observed in the range of 215-220 nm. nist.gov This absorption is attributed to the π → π* electronic transitions within the conjugated diene system of the furan ring. The presence of the 1-methyl-2-propenyl substituent on the furan ring is expected to have a slight bathochromic (red shift) or hyperchromic (increased absorbance) effect on the absorption maximum due to the extension of the conjugated system and the electron-donating nature of the alkyl group. Therefore, the λmax for Furan, 2-(1-methyl-2-propenyl)- is anticipated to be slightly higher than that of 2-methylfuran.

The table below summarizes the expected UV-Vis spectral data for Furan, 2-(1-methyl-2-propenyl)-, based on the data for 2-methylfuran. nist.gov

| Compound | Solvent | λmax (nm) | Transition |

| 2-Methylfuran (analog) | Not Specified | ~218 | π → π |

| Furan, 2-(1-methyl-2-propenyl)- | Not Specified | ~220-225 (estimated) | π → π |

X-ray Crystallography for Solid-State Structural Elucidation (for crystalline derivatives)

A relevant example is the X-ray crystallographic study of (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one, a different furan derivative. researchgate.net The study of this compound revealed detailed structural parameters. For instance, the furan ring was found to be essentially planar. The crystal structure was stabilized by various intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the furan and indenone ring systems. researchgate.net

Theoretical and Computational Studies of Furan, 2 1 Methyl 2 Propenyl

Quantum Chemical Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) for Molecular Optimization and Properties

Density Functional Theory (DFT) is a widely used computational method for studying substituted furan (B31954) systems. mdpi.comorganic-chemistry.org It offers a good balance between computational cost and accuracy for determining the ground-state properties of molecules. For Furan, 2-(1-methyl-2-propenyl)-, a DFT calculation would typically involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform a geometry optimization. researchgate.net This process finds the lowest energy conformation of the molecule, providing optimized bond lengths and angles.

Once the geometry is optimized, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule and can predict sites for electrophilic attack. researchgate.netic.ac.uk For furan and its derivatives, electrophilic substitution is known to preferentially occur at the 2-position. ic.ac.uk Frontier molecular orbitals (HOMO and LUMO) can also be analyzed to understand the molecule's reactivity. ic.ac.uk

Table 1: Hypothetical Optimized Geometric Parameters for Furan, 2-(1-methyl-2-propenyl)- using DFT

| Parameter | Predicted Value (Å or °) |

| C2-C(alkenyl) Bond Length | 1.48 |

| C=C (alkenyl) Bond Length | 1.34 |

| Furan Ring C-O Bond Lengths | 1.36 |

| Furan Ring C=C Bond Lengths | 1.37, 1.43 |

| C-C-C Angle in propenyl group | 125 |

| Dihedral Angle (Furan ring - propenyl) | Variable |

Note: These are example values and would need to be calculated for the specific molecule.

Ab Initio Methods for High-Level Calculations

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, albeit at a greater computational cost. ic.ac.uk Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed for more precise calculations of the electronic energy and structure of Furan, 2-(1-methyl-2-propenyl)-. These high-level calculations are particularly useful for benchmarking results from less computationally expensive methods like DFT. For furan and thiophene (B33073), ab initio methods have been used to study their interaction with ions, which is relevant to understanding their catalytic chemistry. rsc.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that Furan, 2-(1-methyl-2-propenyl)- might undergo, such as a Claisen rearrangement. mdpi.comredalyc.orgorganic-chemistry.orglibretexts.org

Transition State Identification and Intrinsic Reaction Coordinate Analysis

To study a reaction mechanism, a crucial step is to identify the transition state (TS), which is the highest energy point along the reaction pathway. For a potential intramolecular rearrangement of Furan, 2-(1-methyl-2-propenyl)-, computational methods can be used to search for the TS structure connecting the reactant to the product. Once a candidate TS is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. mdpi.com This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the identified TS indeed connects the desired species.

Calculation of Activation Barriers and Reaction Energetics

Table 2: Hypothetical Energetic Data for a Reaction of Furan, 2-(1-methyl-2-propenyl)-

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.0 |

| Product | -10.0 |

| Activation Barrier | 25.0 |

Note: These are example values for a hypothetical reaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of computational chemistry. acdlabs.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of Furan, 2-(1-methyl-2-propenyl)-, its ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can be invaluable for assigning peaks in an experimental spectrum and for distinguishing between different isomers. Various software packages and web applications are available for NMR prediction. acdlabs.comnih.gov Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR spectrum prediction. nih.govarxiv.org

Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data to identify characteristic functional groups present in the molecule. researchgate.net

Conformational Analysis and Stereochemical Prediction

The conformational landscape of Furan, 2-(1-methyl-2-propenyl)- is dictated by the rotational freedom around the single bond connecting the furan ring and the 1-methyl-2-propenyl substituent. Theoretical studies on 2-substituted furans provide a foundational understanding of the conformational preferences.

Conformational Preferences:

Ab initio molecular orbital studies on 2-monosubstituted furans indicate that the conformational preferences are influenced by the electronic character of the substituent. acs.org The furan ring can act as both a π-electron donor and a σ-electron acceptor. acs.org This dual electronic nature governs the stability of different rotational isomers (rotamers). For substituents attached to the C2 position of the furan ring, there is a general preference for conformations where a single bond of the substituent eclipses the C2-C3 double bond of the furan ring. acs.org

Stereochemical Prediction:

Furan, 2-(1-methyl-2-propenyl)- possesses a chiral center at the carbon atom of the propenyl group that is directly attached to the furan ring. This gives rise to two enantiomers, (R)- and (S)-Furan, 2-(1-methyl-2-propenyl)-. The prediction and determination of the absolute configuration of chiral molecules are crucial as enantiomers can exhibit different biological activities and sensory properties.

While direct stereochemical studies for this specific compound are not widely published, methods applied to other chiral furan derivatives, such as 2-substituted-3(2H)-furanones, are relevant. nih.gov Techniques like vibrational circular dichroism (VCD) in conjunction with quantum chemical calculations are powerful tools for determining the absolute configuration of chiral molecules. nih.gov In such studies, the experimental VCD spectrum of a chiral molecule is compared with the theoretically calculated spectra for its possible enantiomers to assign the correct absolute configuration.

| Computational Method | Application in Stereochemical Prediction | Relevant Findings for Substituted Furans |

| Ab initio calculations | Determination of stable conformers and their relative energies. | Substituent effects are more pronounced at the 2-position than the 3-position of the furan ring. acs.org |

| Vibrational Circular Dichroism (VCD) Spectroscopy | Determination of absolute configuration of chiral molecules. | Successfully used to unravel the absolute configurations of chiral furanone derivatives. nih.gov |

| Density Functional Theory (DFT) | Calculation of theoretical VCD spectra to compare with experimental data. | A reliable method for predicting the stereochemistry of complex organic molecules. |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for Furan, 2-(1-methyl-2-propenyl)- are not extensively documented in publicly available literature, the methodology is highly applicable for studying its behavior in various environments. MD simulations can provide insights into the dynamic nature of the molecule and its interactions with other molecules, such as solvent molecules or biological receptors.

Potential Applications of MD Simulations:

Solvation Effects: MD simulations can be employed to study how Furan, 2-(1-methyl-2-propenyl)- interacts with different solvents. This is relevant for understanding its solubility and partitioning behavior, which are important properties in fragrance formulations.

Interaction with Olfactory Receptors: A key area of interest for fragrance molecules is their interaction with olfactory receptors in the nose. MD simulations could model the binding of (R)- and (S)-Furan, 2-(1-methyl-2-propenyl)- to a homology model of a relevant olfactory receptor. Such simulations could elucidate the binding mode, identify key interacting amino acid residues, and potentially explain differences in odor perception between the enantiomers.

The principles for such simulations are well-established. For instance, MD simulations have been used to investigate the complex molecular dynamics of furan-based polymers, demonstrating the utility of this technique in understanding the mobility and interactions within furan-containing systems. rsc.org Similarly, quantum-dynamical studies on furan itself have explored its behavior upon excitation, highlighting the complex dynamics that can be captured through computational methods. nih.gov

| Simulation Type | System | Potential Insights |

| All-atom MD | Furan, 2-(1-methyl-2-propenyl)- in water | Solvation free energy, radial distribution functions, hydrogen bonding interactions. |

| All-atom MD | Furan, 2-(1-methyl-2-propenyl)- with an olfactory receptor model | Binding affinity, binding pose, key intermolecular interactions (e.g., van der Waals, π-π stacking). |

| Coarse-grained MD | Furan, 2-(1-methyl-2-propenyl)- in a fragrance mixture | Phase behavior, diffusion coefficients, partitioning in multiphase systems. |

Applications of Furan, 2 1 Methyl 2 Propenyl in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

Furan (B31954), 2-(1-methyl-2-propenyl)- serves as a crucial starting material in the synthesis of various high-value chemical compounds, most notably the monoterpenoid lactones, mintlactone (B1200661) and isomintlactone (B1209015). These compounds are significant components of peppermint oil and are valued for their characteristic aromas. The synthetic utility of rosefuran lies in the strategic reactivity of both its furan core and the appended alkenyl group, which can be selectively targeted to build molecular complexity.

A key transformation that highlights its role as a versatile building block is its reaction with singlet oxygen. This reaction initiates a cascade that ultimately leads to the formation of the intricate bicyclic structures of mintlactone and isomintlactone. This process underscores the potential of rosefuran to be converted from a relatively simple, naturally-derived furan into more complex and valuable lactone structures.

Construction of Complex Heterocyclic Scaffolds and Polycyclic Structures

The furan moiety within Furan, 2-(1-methyl-2-propenyl)- is a latent diene, making it an excellent participant in cycloaddition reactions, a cornerstone of synthetic strategies aimed at building complex ring systems. The most prominent example of this is the [4+2] cycloaddition reaction with singlet oxygen (¹O₂), a process known as photooxygenation.

In this reaction, the furan ring reacts with singlet oxygen to form a transient but crucial endoperoxide intermediate. This bicyclic peroxide is a highly strained and reactive species that does not typically get isolated but instead undergoes further spontaneous or induced rearrangements. The formation of this endoperoxide is the pivotal step in the synthetic pathway from rosefuran to the more complex, fused heterocyclic scaffolds of mintlactone and isomintlactone. This transformation effectively converts a simple monocyclic furan into a bicyclic lactone system, demonstrating a powerful application of cycloaddition chemistry in the generation of molecular complexity from a renewable feedstock.

Chemo- and Regioselective Transformations in Multi-Step Syntheses

The synthesis of mintlactone and isomintlactone from Furan, 2-(1-methyl-2-propenyl)- is a prime example of chemo- and regioselective transformations. The initial photooxygenation step is highly chemoselective, as the singlet oxygen preferentially reacts with the electron-rich furan ring over the external double bond of the propenyl side chain.

Following the formation of the endoperoxide intermediate, the subsequent rearrangements exhibit remarkable regioselectivity, leading to the specific constitutional isomers of mintlactone and isomintlactone. The reaction pathway is dictated by the inherent electronics and sterics of the reactive intermediate. The substitution pattern on the original rosefuran molecule directs the cascade of bond formations and breakages, ensuring the controlled construction of the final lactone products. This level of control is essential in multi-step syntheses where the precise arrangement of atoms is critical to the function and identity of the target molecule.

Below is a table summarizing the key transformations in the synthesis of mintlactone from rosefuran.

| Step | Reactant(s) | Key Reagent(s) | Intermediate(s) | Product(s) | Reaction Type |

| 1 | Furan, 2-(1-methyl-2-propenyl)- | ¹O₂ (Singlet Oxygen), Photosensitizer (e.g., Rose Bengal) | Endoperoxide | Mintlactone, Isomintlactone | [4+2] Cycloaddition (Photooxygenation) followed by rearrangement |

Development of Novel Synthetic Methodologies and Reagents

The utility of Furan, 2-(1-methyl-2-propenyl)- has also spurred the development of novel synthetic methodologies, particularly for its own efficient synthesis. One of the most elegant approaches is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. rsc.org This method provides a high-yield route to rosefuran and other substituted furans, showcasing the power of transition metal catalysis in constructing heterocyclic cores. rsc.org

The reaction involves the cyclization of a readily available acyclic precursor in the presence of a palladium catalyst, such as K₂PdI₄, to furnish the furan ring in a single, atom-economical step. rsc.org The development of such catalytic systems is a significant advancement in synthetic methodology, offering milder and more efficient alternatives to classical furan syntheses. These methods not only facilitate access to rosefuran but also open up avenues for the synthesis of a wide array of furan-containing compounds with potential applications in materials science and medicinal chemistry.

The specific application of photooxygenation to Furan, 2-(1-methyl-2-propenyl)- also contributes to the broader toolkit of synthetic chemists, providing a clear example of how singlet oxygen can be used to generate valuable, complex natural products from a simple, bio-derived starting material.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(1-methyl-2-propenyl)furan, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via alkylation of furan derivatives using allylic halides or through cyclization of pre-functionalized precursors. Optimization involves controlling temperature (e.g., 80–100°C for allylation) and catalysts (e.g., Lewis acids like AlCl₃). Solvent selection (e.g., dichloromethane or THF) and inert atmospheres minimize side reactions. Purification via fractional distillation or column chromatography is critical due to volatility .

Q. Which analytical techniques are most effective for characterizing 2-(1-methyl-2-propenyl)furan?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment due to its volatility. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with characteristic furan ring protons at δ 6.2–7.5 ppm. Infrared (IR) spectroscopy identifies functional groups (C-O stretch at ~1250 cm⁻¹). Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to flammability (flash point ~110°C) and potential toxicity. Storage under nitrogen at ≤4°C prevents degradation. Spill management requires non-combustible absorbents (e.g., vermiculite). Toxicity data suggest avoiding inhalation and skin contact, with LD₅₀ values (e.g., 180 mg/kg ivn-mus) indicating acute hazards .

Advanced Research Questions

Q. How do steric and electronic effects influence the dimerization kinetics of 2-(1-methyl-2-propenyl)furan?

- Methodological Answer : The α-methyl group introduces steric hindrance, slowing dimerization compared to unsubstituted furans. Electronic effects from the propenyl group alter electron density, favoring specific regioisomers. Kinetic studies using UV-Vis or HPLC under controlled temperatures (25–60°C) reveal activation energies. Computational modeling (DFT) predicts transition states and orbital interactions .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from impurities or assay conditions (e.g., solvent choice affecting bioavailability). Reproducibility requires standardized protocols (e.g., CLSI guidelines for MIC testing). Comparative studies using HPLC-purified samples and cell-line validation (e.g., HEK293 vs. HeLa) clarify structure-activity relationships .

Q. What strategies stabilize 2-(1-methyl-2-propenyl)furan against oxidative degradation in catalytic applications?

- Methodological Answer : Antioxidants (e.g., BHT at 0.1% w/w) or nitrogen sparging extends shelf life. Encapsulation in cyclodextrins or ionic liquids reduces air exposure. Catalytic systems using palladium or ruthenium under mild conditions (<50°C) minimize decomposition. Stability assays via accelerated aging (40°C/75% RH) monitor degradation products .

Q. How do solvent polarity and pH affect the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance dienophile electrophilicity, accelerating cycloaddition. Acidic conditions (pH 4–6) protonate the furan oxygen, increasing electron deficiency and regioselectivity. Kinetic studies using variable-temperature NMR or stopped-flow techniques quantify rate constants (k₂) .

Data Contradiction Analysis

Q. Why do different studies report varying LogP values for this compound, and how can experimental consistency be improved?

- Methodological Answer : Variations arise from measurement techniques (shake-flask vs. HPLC) or solvent systems. Standardizing shake-flask conditions (octanol/water, 25°C) and triplicate measurements reduce errors. Computational models (e.g., XLogP3) validate experimental data, with discrepancies >0.5 units indicating impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.